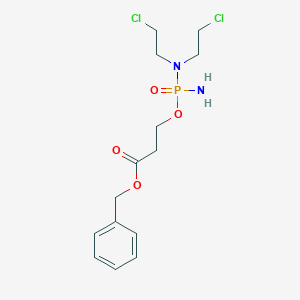
10-Hydroxydecanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 10-hydroxydecanoic acid has been explored through various methods, including the alkaline cleavage of ricinoleates and derivatives, yielding 10-hydroxydecanoic acid in good yield under specific conditions. For instance, the fusion of raw castor oil or methyl ricinoleate with alkali in the presence of a high-boiling alcohol at 185-195°C can produce 10-hydroxydecanoic acid efficiently (Diamond & Applewhite, 1967). Another method involves the cleavage of ricinoleyl alcohol, producing 1,10-decanediol, showcasing the versatility of processes leading to or involving 10-hydroxydecanoic acid.
Molecular Structure Analysis
The molecular structure of 10-hydroxydecanoic acid, characterized by its hydroxy and carboxylic functional groups, lays the foundation for its diverse reactivity and applications. Studies on polymers derived from 10-hydroxydecanoic acid, such as poly(10-hydroxydecanoate), reveal insights into how the molecular weight and structure impact the material's physical properties. These studies demonstrate the compound's potential in creating materials with desirable mechanical properties (Gao et al., 2020).
Chemical Reactions and Properties
10-Hydroxydecanoic acid participates in various chemical reactions, underlining its versatility in synthetic chemistry. Polymerization reactions, especially those catalyzed by enzymes, have been a focus of research, illustrating the compound's potential in the synthesis of biodegradable polymers. For example, polymerization in benzene with polyethylene glycol-modified lipase shows the compound's ability to form linear polymers under mild conditions (Ajima et al., 1985).
Physical Properties Analysis
The physical properties of 10-hydroxydecanoic acid and its derivatives, such as melting point, crystallinity, and mechanical behavior, are critical for their application in material science. Research on aliphatic polyesters derived from 10-hydroxydecanoic acid highlights the relationship between molecular weight and physical properties, showing how adjustments in synthesis can tailor materials for specific applications (Gao et al., 2020).
Wissenschaftliche Forschungsanwendungen
Polymerization Applications
10-Hydroxydecanoic acid has been utilized in various polymerization applications. It was used to create linear polymers through ester bond formation using polyethylene glycol-modified lipase in benzene, demonstrating its potential in polymer synthesis under mild conditions (Ajima et al., 1985). Similarly, efficient polyester synthesis was achieved using 10-hydroxydecanoic acid with the lipase from Candida cylindracea, producing polymers with significant length and uniformity (O'Hagan & Zaidi, 1993). Another study focused on the synthesis of diblock copolymers combining 10-hydroxydecanoic acid and styrene, highlighting its versatility in creating biodegradable polymers with well-defined properties (Li et al., 2006).
Biochemical and Microbial Applications
10-Hydroxydecanoic acid plays a significant role in biochemical processes. It was identified as a major product of fatty acid oxidation by rat liver microsomes, emphasizing its importance in metabolic pathways (Hamberg & Björkhem, 1971). Moreover, its microbial production was explored using organisms like Saccharomyces cerevisiae and Nocardia species, demonstrating its potential in microbial fermentation and biotransformation processes (El-Sharkawy et al., 1992).
Chemical Synthesis and Analysis
In chemical synthesis, 10-hydroxydecanoic acid was efficiently prepared through alkaline cleavage of ricinoleates, showcasing a method to produce this compound in high yield and purity (Diamond & Applewhite, 1967). The compound was also synthesized from methyl 10-hydroxydecanoate in a process to create marine bacterial fatty acids, highlighting its utility in synthesizing biologically relevant compounds (Carballeira et al., 1999). Additionally, its analysis in commercial products was achieved through gas chromatography, indicating its application in quality control and content estimation in products like royal jelly (Matsui, 1986).
Biological and Medicinal Research
In biological and medicinal research, the compound showed potential anti-inflammatory effects, especially in studies involving royal jelly and its fatty acids. It was found to modulate key inflammatory genes and pathways, providing insights into its pharmacological applications (Chen et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJVMMDTBEITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168428 | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxydecanoic acid | |
CAS RN |
1679-53-4, 27925-00-4 | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159288 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1679-53-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-hydroxydecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-HYDROXYDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03XO416B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)











